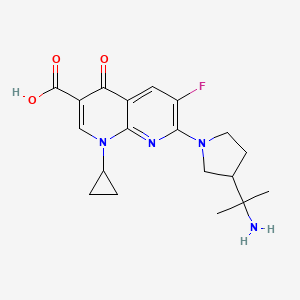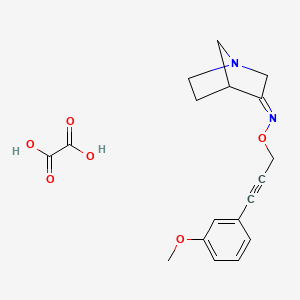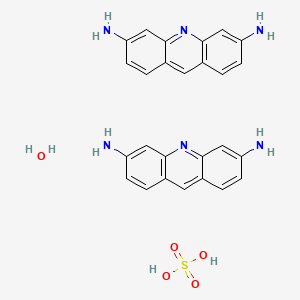
Proflavine hemisulfate
概要
説明
Proflavine hemisulfate, also known as this compound, is a compound with the chemical formula C13H11N3·0.5H2SO4. It is an aminoacridine derivative that has been used historically as a bacteriostatic agent, particularly effective against Gram-positive bacteria . This compound is known for its antiseptic properties and has been utilized in wound dressings to prevent infections .
作用機序
Target of Action
Proflavine hemisulfate primarily targets DNA . It acts by intercalating DNA, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction with DNA is crucial for its antimicrobial and antiseptic effects .
Mode of Action
The mode of action of this compound involves disrupting DNA synthesis . By intercalating DNA, it interferes with the normal function of DNA, leading to high levels of mutation in the copied DNA strands . This disruption prevents bacterial reproduction, thereby exhibiting an antibacterial effect .
Biochemical Pathways
Its ability to intercalate dna suggests that it can disrupt various cellular processes that rely on dna, such as replication and transcription . This disruption can lead to mutations and halt bacterial cell growth .
Pharmacokinetics
It is known that the compound is used topically, mainly in wound dressings . This suggests that its absorption, distribution, metabolism, and excretion (ADME) may largely depend on the characteristics of the application site and the formulation used.
Result of Action
The result of this compound’s action at the molecular and cellular level is the prevention of bacterial reproduction . By causing high levels of mutation in the copied DNA strands, it disrupts normal bacterial cell growth and division . This makes it effective as a disinfectant and antiseptic, particularly for treating superficial wounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been shown to be used as a fluorescent contrast agent for cytology, staining cell nuclei and cytoplasmic structures . This suggests that its efficacy and stability could be affected by factors such as light exposure and the chemical environment of the cells. Furthermore, its release into DNA environments can be controlled, indicating its potential utility as a drug delivery agent .
生化学分析
Biochemical Properties
3,6-Acridinediamine, sulfate (2:1) plays a significant role in biochemical reactions, particularly due to its ability to intercalate with DNA. This intercalation disrupts DNA synthesis, leading to mutations in the copied DNA strands. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA polymerase, inhibiting its activity and thereby affecting DNA replication. Additionally, 3,6-Acridinediamine, sulfate (2:1) interacts with transcription factors, influencing gene expression by altering the transcriptional activity of specific genes .
Cellular Effects
The effects of 3,6-Acridinediamine, sulfate (2:1) on cells are profound. It influences cell function by disrupting DNA synthesis, which can lead to cell cycle arrest and apoptosis. The compound affects cell signaling pathways, particularly those involved in DNA damage response and repair. It also impacts gene expression by intercalating with DNA and preventing the proper transcription of genes. Furthermore, 3,6-Acridinediamine, sulfate (2:1) affects cellular metabolism by altering the expression of metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, 3,6-Acridinediamine, sulfate (2:1) exerts its effects primarily through DNA intercalation. This binding interaction with DNA disrupts the normal process of DNA synthesis, leading to high levels of mutation in the copied DNA strands. The compound also inhibits the activity of DNA polymerase and other enzymes involved in DNA replication and repair. Additionally, 3,6-Acridinediamine, sulfate (2:1) can alter gene expression by affecting the binding of transcription factors to DNA, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Acridinediamine, sulfate (2:1) can change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to 3,6-Acridinediamine, sulfate (2:1) can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity. In vitro studies have shown that prolonged exposure to the compound can result in sustained DNA damage and cell cycle arrest .
Dosage Effects in Animal Models
The effects of 3,6-Acridinediamine, sulfate (2:1) vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial growth without causing significant toxicity. At higher doses, 3,6-Acridinediamine, sulfate (2:1) can be toxic and carcinogenic, leading to adverse effects such as tissue damage and increased mutation rates. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antibacterial effect without causing toxicity .
Metabolic Pathways
3,6-Acridinediamine, sulfate (2:1) is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics. The compound can also affect the levels of metabolites by altering the expression of metabolic enzymes. This can lead to changes in metabolic flux and the accumulation of specific metabolites .
Transport and Distribution
Within cells and tissues, 3,6-Acridinediamine, sulfate (2:1) is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, it may be transported into the nucleus where it can intercalate with DNA and exert its effects on gene expression .
Subcellular Localization
The subcellular localization of 3,6-Acridinediamine, sulfate (2:1) is crucial for its activity. The compound is primarily localized in the nucleus, where it interacts with DNA. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The nuclear localization of 3,6-Acridinediamine, sulfate (2:1) is essential for its ability to disrupt DNA synthesis and alter gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Proflavine hemisulfate typically involves the nitration of acridine followed by reduction. The nitration process introduces nitro groups at the 3 and 6 positions of the acridine ring. This is followed by a reduction step, usually employing hydrogenation or chemical reducing agents, to convert the nitro groups into amino groups .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Proflavine hemisulfate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of acylated or sulfonated products .
科学的研究の応用
Proflavine hemisulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving DNA intercalation and mutagenesis.
Medicine: Historically used as an antiseptic in wound dressings and for treating burns and infected wounds.
Industry: Utilized in the production of dyes and other chemical intermediates
類似化合物との比較
Similar Compounds
3,6-Diaminoacridine: An aminoacridine that is substituted by amino groups at positions 3 and 6, similar to Proflavine hemisulfate.
Acridine Orange: A derivative used in fluorescence microscopy and as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Another acridine derivative used as an antiseptic and in biological staining.
Uniqueness
This compound is unique due to its specific substitution pattern and its sulfate salt form, which enhances its solubility and stability. Its historical use as an antiseptic and its ability to intercalate DNA make it particularly valuable in both medical and research settings .
特性
IUPAC Name |
acridin-10-ium-3,6-diamine;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADYXCVYLIKQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=[NH+]C3=C(C=CC(=C3)N)C=C21)N.C1=CC(=CC2=[NH+]C3=C(C=CC(=C3)N)C=C21)N.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Proflavine hemisulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19748 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1811-28-5 | |
| Record name | Proflavine hemisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001811285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Acridinediamine, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Proflavine hemisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


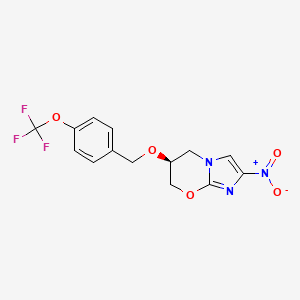
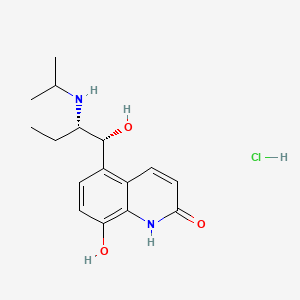
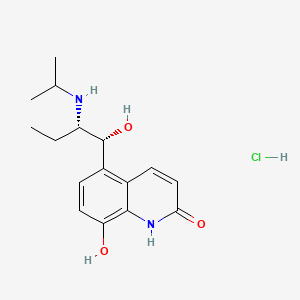
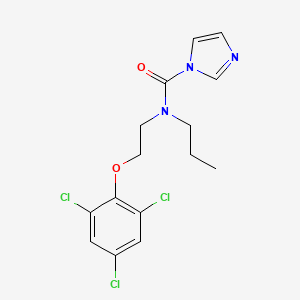
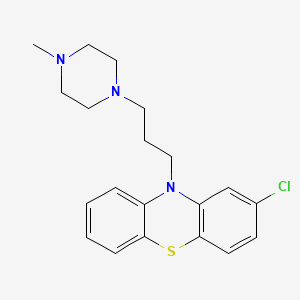
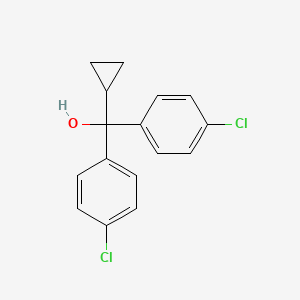
![2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one](/img/structure/B1679093.png)
![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)
![4-[[(1R)-2-[[(2R)-3-(2,3-Dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/new.no-structure.jpg)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)
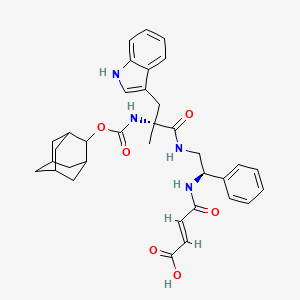
![[2,6-di(propan-2-yl)phenyl] N-[2,6-di(propan-2-yl)phenoxy]sulfonylcarbamate](/img/structure/B1679101.png)
